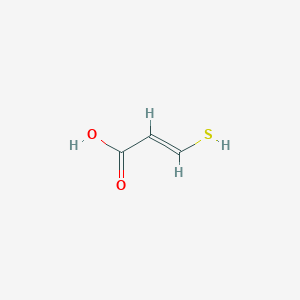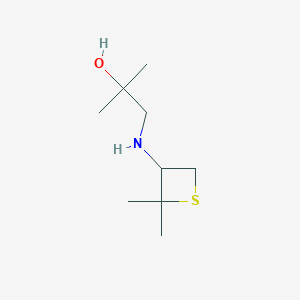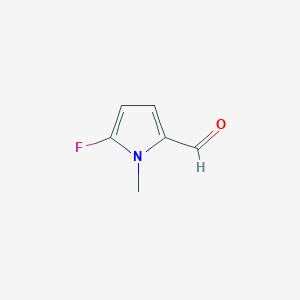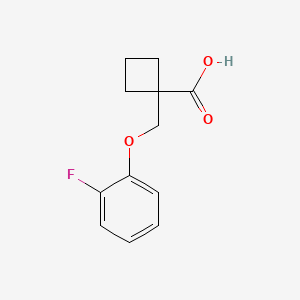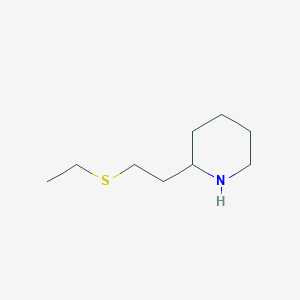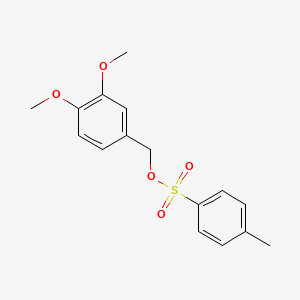
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H18O5S and a molecular weight of 322.4 g/mol . This compound is known for its unique chemical structure, which includes a 3,4-dimethoxybenzyl group and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzyl 4-methylbenzenesulfonate typically involves the reaction of 3,4-dimethoxybenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include aldehydes, carboxylic acids, and quinones.
Reduction: Products include benzyl alcohols and other reduced forms.
Applications De Recherche Scientifique
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is used in various scientific research fields:
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxybenzyl 4-methylbenzenesulfonate involves its ability to act as a protecting group for thiol moieties, increasing the solubility and stability of precursors in chemical reactions . The compound is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons (trifluoroacetic acid). This property is utilized in the formation of high-quality self-assembled monolayers.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzyl chloride: Similar in structure but lacks the sulfonate group.
4-Methylbenzenesulfonyl chloride: Contains the sulfonate group but lacks the 3,4-dimethoxybenzyl group.
3,4-Dimethoxybenzyl alcohol: Contains the 3,4-dimethoxybenzyl group but lacks the sulfonate group.
Uniqueness
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is unique due to its combination of the 3,4-dimethoxybenzyl group and the 4-methylbenzenesulfonate group, which imparts specific chemical properties and reactivity. This combination makes it particularly useful in the formation of self-assembled monolayers and other specialized applications in chemistry and materials science.
Propriétés
Formule moléculaire |
C16H18O5S |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-12-4-7-14(8-5-12)22(17,18)21-11-13-6-9-15(19-2)16(10-13)20-3/h4-10H,11H2,1-3H3 |
Clé InChI |
AGMDNSSGIHDDSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
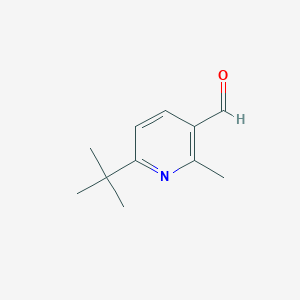
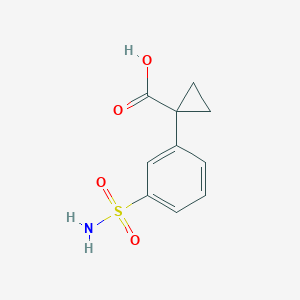
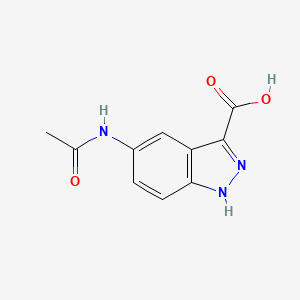

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)


